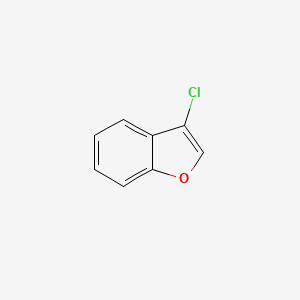

3-Chlorobenzofuran

Beschreibung

Eigenschaften

IUPAC Name |

3-chloro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTCFHQUPWIYIIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CO2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00493877 | |

| Record name | 3-Chloro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00493877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63361-59-1 | |

| Record name | 3-Chloro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00493877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Preparation of this compound-2-carbonitrile

A robust method involves the treatment of benzofuran-3(2H)-one with a POCl₃-DMF complex to introduce the chlorine atom at the 3-position and simultaneously formylate the 2-position, followed by conversion to the nitrile:

-

- POCl₃ (1.87 mL, 20 mmol) is added dropwise to a stirred solution of benzofuran-3(2H)-one (1.34 g, 10 mmol) in dry DMF (30 mL) at 0 °C.

- The mixture is stirred at ambient temperature for 1 hour, cooled again to 0 °C.

- A solution of hydroxylamine hydrochloride (NH₂OH·HCl, 1.39 g, 20 mmol) in DMF (15 mL) is added dropwise.

- The reaction mixture is stirred at 50 °C for 1 hour, then poured into ice-cold water to precipitate the product.

- The crude product is filtered, washed, dried, and crystallized from methanol to yield pure this compound-2-carbonitrile.

-

- 1H NMR confirms aromatic protons consistent with the chlorobenzofuran structure.

- High-resolution mass spectrometry (HRMS) matches the expected molecular ion peak.

This method yields a high-purity product suitable for further transformations.

Preparation of Methyl this compound-2-carboxylate

Starting from this compound-2-carbonitrile, hydrolysis and esterification afford the methyl ester derivative:

-

- The nitrile (0.89 g, 5 mmol) is refluxed in ethanol (10 mL) with sodium hydroxide (0.60 g, 15 mmol) in water (2 mL) for 1 hour at 90 °C.

- After cooling, the mixture is acidified with 37% aqueous HCl to precipitate the corresponding carboxylic acid.

- The acid is dried and then suspended in methanol (10 mL).

- Thionyl chloride (SOCl₂, 0.73 mL, 20 mmol) is added dropwise at 0 °C.

- The mixture is stirred and heated at 75 °C for 2 hours.

- After workup involving aqueous washing and drying, the methyl ester crystallizes from methanol.

-

- 1H NMR shows the methyl ester singlet at ~3.94 ppm.

- 13C NMR and elemental analysis confirm the structure and purity.

This sequence efficiently converts the nitrile intermediate into a useful ester derivative.

Preparation of this compound-2-carbaldehyde

An alternative route involves the Vilsmeier–Haack reaction directly on benzofuran derivatives:

-

- A solution of 2-(2-carboxyphenoxy)acetic acid in DMF is added dropwise to the Vilsmeier reagent at 0 °C.

- The mixture is warmed to 90 °C and stirred for 6 hours.

- After cooling, the reaction mixture is poured onto crushed ice.

- The precipitated solid is filtered, washed, and recrystallized from ethanol.

-

- The yield is modest (15–20%).

- Melting point around 74–76 °C.

- IR and NMR spectra confirm the aldehyde and chloro substituents.

This method is useful for synthesizing aldehyde-functionalized this compound derivatives, which serve as key intermediates in further synthetic elaborations.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The Vilsmeier–Haack reaction is a cornerstone in the preparation of this compound derivatives, enabling selective formylation and chlorination in a single step.

- The use of POCl₃-DMF complex is critical for introducing the chlorine atom at the 3-position and activating the 2-position for further functionalization.

- Conversion of nitriles to carboxylic acids and esters proceeds smoothly under alkaline hydrolysis followed by acidification and esterification with thionyl chloride.

- The yields vary depending on the substrate and reaction conditions , with nitrile formation and esterification generally giving high yields, whereas aldehyde synthesis via the Vilsmeier reagent can be moderate.

- These methods provide versatile intermediates for the synthesis of biologically active compounds, as demonstrated in studies involving antitubercular agents and fused heterocycles.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Chlorobenzofuran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form this compound-2,3-dione using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield this compound-2-ol when treated with reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium methoxide can replace the chlorine atom with a methoxy group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: this compound-2,3-dione.

Reduction: this compound-2-ol.

Substitution: 3-Methoxybenzofuran.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Medicinal Chemistry

- Antimicrobial Activity: Studies have shown that 3-chlorobenzofuran derivatives exhibit significant antimicrobial properties. For instance, compounds synthesized from this compound demonstrated effective inhibition against multidrug-resistant strains of Mycobacterium tuberculosis, with IC50 values ranging from 43 to 104 μM .

- Anticancer Properties: Research indicates that this compound derivatives possess anticancer activity. A series of compounds were tested against human mammary gland epithelial cell lines (MCF-10A), revealing promising antiproliferative effects comparable to established drugs like doxorubicin .

2. Biological Applications

- Enzyme Modulation: The compound interacts with various enzymes, modulating their activities, which is crucial for understanding its biochemical roles in cellular processes. It has been observed to influence oxidative stress responses and apoptosis pathways.

- Structure-Activity Relationship (SAR): The presence of chloro substituents enhances the antibacterial activity of benzofuran derivatives, indicating that structural modifications can significantly affect biological outcomes .

Table 1: Summary of Antimicrobial Activity of this compound Derivatives

| Compound | Target Organism | Inhibition Zone (mm) | IC50 (μM) |

|---|---|---|---|

| 40b | S. aureus | 23 | 43 |

| 40d | S. aureus | 20 | 104 |

| 41a | K. pneumoniae | 24 | - |

Table 2: Anticancer Activity of Selected Compounds

| Compound ID | Cell Line | IC50 (μM) | Comparison Drug | Comparison IC50 (μM) |

|---|---|---|---|---|

| Compound 3 | MCF-10A | 1.136 | Doxorubicin | 1.0 |

| Compound A | A549 | <6.3 | Crizotinib | 8.54 |

Case Studies

Case Study 1: Antitubercular Activity

A novel series of compounds derived from this compound were synthesized and evaluated for their antitubercular activity against M. tuberculosis H37Rv strains. The results indicated that specific structural modifications enhanced their efficacy, highlighting the importance of SAR studies in drug development .

Case Study 2: Anticancer Potential

In a study focusing on lung cancer treatment, researchers synthesized a series of benzofuran derivatives incorporating the this compound moiety. These compounds were tested for their ability to inhibit cell proliferation in vitro and demonstrated significant anticancer activity by inducing apoptosis in cancer cells .

Wirkmechanismus

The mechanism of action of 3-Chlorobenzofuran depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity could result from the disruption of bacterial cell membranes or inhibition of essential enzymes. The exact molecular targets and pathways involved vary based on the specific derivative and its intended use.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substitution Patterns

Key analogues include:

Key Observations :

- Positional Isomerism : Chlorine placement (e.g., 2- vs. 3-) significantly affects electronic distribution and biological activity. This compound derivatives exhibit stronger antimycobacterial activity compared to 2-substituted analogues .

- Dibenzofuran Systems: 3-Chlorodibenzofuran and polychlorinated derivatives (e.g., 2,3,7,8-Tetrachlorodibenzofuran) are environmentally persistent toxins, acting as endocrine disruptors .

Physicochemical Properties

- Crystal Structures: this compound derivatives (e.g., 3-(3-Chlorophenylsulfinyl)-2,5,7-trimethyl-1-benzofuran) adopt non-planar conformations, with dihedral angles of 72.3° between benzofuran and sulfinylphenyl groups . This steric hindrance may reduce toxicity compared to planar dibenzofurans.

- Solubility : Chlorine increases logP (e.g., this compound: logP ≈ 2.8), enhancing membrane permeability but risking bioaccumulation in environmental analogues .

Biologische Aktivität

3-Chlorobenzofuran is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a halogenated derivative of benzofuran, a structure known for its pharmacological potential. The presence of chlorine at the 3-position alters the compound's activity, enhancing its interaction with biological targets.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. It has been studied for its effectiveness against various pathogens, including bacteria and fungi. A study demonstrated that derivatives of benzofuran, including this compound, showed promising activity against Mycobacterium tuberculosis and other bacterial strains, with minimum inhibitory concentrations (MIC) as low as 2 μg/mL for certain derivatives .

2. Anticancer Properties

The anticancer potential of this compound has been explored extensively. It has been shown to inhibit cancer cell proliferation through various mechanisms:

- Cell Cycle Arrest : In vitro studies have indicated that it can induce cell cycle arrest in cancer cells, leading to apoptosis .

- Targeting Specific Pathways : For instance, certain derivatives have been found to inhibit the AKT signaling pathway in lung adenocarcinoma cells (A549), resulting in reduced tumor growth and increased apoptosis rates .

- Structure-Activity Relationship (SAR) : Modifications at specific positions on the benzofuran ring significantly impact its anticancer efficacy. For example, the introduction of substituents at the N-phenethyl carboxamide position enhances antiproliferative activity .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Inhibition : It may interact with key enzymes involved in metabolic pathways, leading to disrupted cellular functions.

- Membrane Disruption : Its antimicrobial activity is partly attributed to its ability to disrupt bacterial cell membranes.

- DNA Interaction : Some studies suggest that halogenated benzofurans can bind to DNA, affecting replication and transcription processes, which is crucial for their anticancer effects .

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Study : A recent study evaluated a series of this compound derivatives against A549 cells. The results indicated significant cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin .

- Antimycobacterial Activity : Another investigation focused on the synthesis and evaluation of benzofuran derivatives against M. tuberculosis. The most active compound exhibited an MIC of 3.12 μg/mL, demonstrating potential for further development as an antitubercular agent .

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for 3-Chlorobenzofuran, and how can purity be optimized?

- Methodology : Use regioselective chlorination of benzofuran derivatives under controlled conditions (e.g., electrophilic substitution with Cl₂/FeCl₃). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirmation via HPLC (≥99% purity). Monitor reaction intermediates using thin-layer chromatography (TLC) .

- Key Considerations : Avoid over-chlorination by optimizing stoichiometry and reaction time. Safety protocols for handling chlorinating agents (e.g., fume hood, PPE) are critical .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and physicochemical properties?

- Methodology : Combine nuclear magnetic resonance (NMR; ¹H/¹³C) for structural confirmation, mass spectrometry (MS) for molecular weight validation, and infrared (IR) spectroscopy for functional group analysis. Differential scanning calorimetry (DSC) can determine melting points .

- Data Interpretation : Cross-reference spectral data with computational predictions (e.g., PubChem or DSSTox databases) to resolve ambiguities .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Guidelines : Use PPE (gloves, goggles), work in a fume hood, and store in airtight containers. In case of exposure, follow emergency measures: flush eyes/skin with water, seek medical attention for ingestion .

- Waste Disposal : Segregate halogenated waste and use certified disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can chronic toxicity thresholds for this compound be established in preclinical models?

- Experimental Design : Conduct dose-response studies in rodents, focusing on hepatic and renal endpoints. Use OECD Test Guideline 452 (chronic toxicity) with escalating doses (0.1–100 mg/kg/day) over 12 months. Measure biomarkers (e.g., ALT, creatinine) and histopathology .

- Data Contradictions : Address variability in interspecies metabolic differences by cross-referencing in vitro (hepatocyte assays) and in vivo data .

Q. What mechanisms underlie the potential neuropharmacological activity of this compound analogs?

- Methodology : Screen for receptor binding (e.g., serotonin 5-HT₂A, dopamine D₂) using radioligand assays. Compare functional activity (cAMP modulation) with structurally related psychoactive benzofurans (e.g., 5-APB) .

- Interpretation Challenges : Differentiate direct receptor agonism/antagonism from allosteric modulation using Schild regression analysis .

Q. How do methodological biases in existing toxicity studies affect risk assessment of this compound?

- Critical Analysis : Apply PRISMA guidelines to evaluate systematic reviews. Assess allocation concealment, blinding, and attrition bias in studies reporting toxicity endpoints. Meta-regression can quantify overestimation of effect sizes in low-quality trials .

- Case Example : Trials with inadequate blinding may inflate neurotoxicity odds ratios by 17%, necessitating sensitivity analyses .

Q. What strategies resolve contradictions in environmental persistence data for this compound?

- Experimental Approach : Conduct photodegradation studies under simulated sunlight (UV-Vis spectroscopy) and biodegradation assays (OECD 301F). Compare half-lives across soil/water matrices to identify key degradation pathways .

- Data Synthesis : Use computational models (e.g., EPI Suite) to predict environmental fate, validating results against empirical data .

Q. How can systematic reviews optimize literature retrieval for this compound-related research?

- Search Strategy : Use Boolean terms in SciFinder: (

This compound OR chlorodibenzofurans) AND (synthesis OR toxicity). Limit to peer-reviewed journals and exclude patents . - Quality Control : Apply Cochrane Handbook criteria to assess risk of bias in included studies (e.g., randomization, confounder control) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.